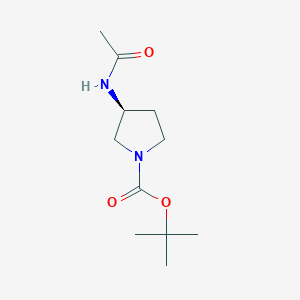

(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (3S)-3-acetamidopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZPSKIMUPQSR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554837 | |

| Record name | tert-Butyl (3S)-3-acetamidopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114636-37-2 | |

| Record name | tert-Butyl (3S)-3-acetamidopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Boc-3-acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate from L-proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and reliable synthetic route for the preparation of (S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available chiral precursor, L-proline. The synthesis involves a multi-step process encompassing protection, reduction, functional group interconversion, and acylation.

Synthetic Strategy Overview

The synthesis commences with the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid functionality is then reduced to a primary alcohol. Subsequently, the hydroxyl group is converted to an amino group, which involves its transformation into a suitable leaving group followed by displacement with an azide, and then reduction. Finally, the resulting primary amine is acetylated to yield the target compound.

Below is a workflow diagram illustrating the synthetic pathway:

Caption: Synthetic workflow from L-proline.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data.

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-L-prolinol)

Protocol:

-

Boc Protection of L-proline: To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide to adjust the pH to approximately 10-11. Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH with the addition of sodium hydroxide. Stir the reaction mixture at room temperature overnight. After the reaction is complete, wash the mixture with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or cold 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.

-

Reduction to Boc-L-prolinol: Dissolve the Boc-L-proline in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LAH), dropwise to the solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of water or an appropriate aqueous solution (e.g., saturated aqueous sodium sulfate). Extract the product with an organic solvent, dry the organic layer, and concentrate to give Boc-L-prolinol. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | L-proline | N/A |

| Reagents (Boc Protection) | Di-tert-butyl dicarbonate, Sodium hydroxide | [1] |

| Solvent (Boc Protection) | Dioxane/Water | [1] |

| Reagents (Reduction) | Borane-THF complex or LAH | N/A |

| Solvent (Reduction) | Anhydrous THF | N/A |

| Typical Yield (Boc Protection) | >95% | [1] |

| Typical Yield (Reduction) | 85-95% | N/A |

Step 2: Synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

Protocol (Mitsunobu Reaction):

To a solution of Boc-L-prolinol in anhydrous THF at 0°C under an inert atmosphere, add triphenylphosphine (PPh₃) and diphenylphosphoryl azide (DPPA). To this mixture, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise.[2] The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate. The Mitsunobu reaction proceeds with an inversion of stereochemistry.[2]

| Parameter | Value | Reference |

| Starting Material | (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | N/A |

| Reagents | Triphenylphosphine (PPh₃), Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD) | [2] |

| Solvent | Anhydrous THF | [2] |

| Reaction Temperature | 0°C to room temperature | [2] |

| Typical Yield | 70-85% | N/A |

Step 3: Synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

Protocol (Reduction of Azide):

Dissolve (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate in a suitable solvent such as methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). The reaction mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for several hours until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake). After completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.[3][4]

| Parameter | Value | Reference |

| Starting Material | (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | [5] |

| Reagent | 10% Palladium on Carbon (Pd/C), Hydrogen gas | [3][4] |

| Solvent | Methanol or Ethyl Acetate | [3][4] |

| Reaction Temperature | Room temperature | [3][4] |

| Typical Yield | >95% | [4] |

Step 4: Synthesis of this compound

Protocol (Acetylation):

Dissolve (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in a suitable solvent like dichloromethane (DCM) or THF. Add a base, such as triethylamine (Et₃N) or pyridine, to the solution. Cool the mixture to 0°C and add acetic anhydride (Ac₂O) or acetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for a few hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

| Parameter | Value | Reference |

| Starting Material | (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | [6] |

| Reagents | Acetic anhydride or Acetyl chloride, Triethylamine or Pyridine | N/A |

| Solvent | Dichloromethane or THF | N/A |

| Reaction Temperature | 0°C to room temperature | N/A |

| Typical Yield | >90% | N/A |

Characterization Data

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight | Key Analytical Data |

| Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | ¹H NMR, ¹³C NMR, MS |

| Boc-L-prolinol | C₁₀H₁₉NO₃ | 201.26 | ¹H NMR, ¹³C NMR, MS |

| (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | C₉H₁₆N₄O₂ | 212.25 | ¹H NMR, ¹³C NMR, IR (strong azide stretch ~2100 cm⁻¹)[5] |

| (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | ¹H NMR, ¹³C NMR, MS[7] |

| This compound | C₁₁H₂₀N₂O₃ | 228.29 | ¹H NMR, ¹³C NMR, MS, Purity by HPLC |

Safety Considerations

-

Azide intermediates are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and use appropriate personal protective equipment.

-

Reducing agents like LAH and BH₃·THF are highly reactive and pyrophoric. They should be handled under an inert atmosphere and quenched carefully.

-

Reagents like (Boc)₂O, DIAD, and DEAD are irritants and sensitizers. Handle them in a well-ventilated fume hood with appropriate gloves and eye protection.

-

Palladium on carbon is flammable, especially when dry and saturated with hydrogen. Handle with care and do not allow it to dry out in the presence of air.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery. It is recommended that all procedures be carried out by trained personnel in a properly equipped laboratory.

References

- 1. rsc.org [rsc.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine CAS#: 147081-44-5 [m.chemicalbook.com]

- 5. tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate [cymitquimica.com]

- 6. 147081-44-5 Cas No. | (3S)-3-Aminopyrrolidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 7. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this compound are not widely available in the public domain, this guide presents data for the closely related precursor, (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate, and provides predicted data for the target compound based on known spectroscopic principles.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate and the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | CDCl₃ | 3.65-3.33 | m | 3H | CH₂, CH |

| 3.20-3.00 | m | 1H | CH | ||

| 2.12-2.02 | m | 1H | CH | ||

| 1.80-1.65 | m | 1H | CH | ||

| 1.46 | s | 9H | C(CH₃)₃ | ||

| (Predicted) this compound | CDCl₃ | ~4.2 | m | 1H | CH-NH |

| ~3.7-3.2 | m | 4H | CH₂-N-CH₂ | ||

| ~2.2-1.8 | m | 2H | CH₂ | ||

| ~1.98 | s | 3H | COCH₃ | ||

| 1.46 | s | 9H | C(CH₃)₃ |

¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| (Predicted) this compound | CDCl₃ | ~169.5 | C=O (amide) |

| ~154.7 | C=O (carbamate) | ||

| ~79.5 | C(CH₃)₃ | ||

| ~51.0 | CH-NH | ||

| ~46.5 | CH₂-N | ||

| ~44.5 | CH₂-N | ||

| ~32.0 | CH₂ | ||

| ~28.4 | C(CH₃)₃ | ||

| ~23.2 | COCH₃ |

Infrared (IR) Spectroscopy

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| (Predicted) this compound | N-H Stretch (amide) | ~3300 (broad) |

| C-H Stretch (alkane) | ~2975, 2870 | |

| C=O Stretch (amide) | ~1650 (strong) | |

| C=O Stretch (carbamate) | ~1690 (strong) | |

| N-H Bend (amide) | ~1550 |

Mass Spectrometry (MS)

| Compound | Ionization Method | (m/z) | Assignment |

| (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | ESI | 187 | [M+H]⁺ |

| (Predicted) this compound | ESI | 229 | [M+H]⁺ |

| 251 | [M+Na]⁺ | ||

| 173 | [M-C₄H₈+H]⁺ | ||

| 129 | [M-Boc+H]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

¹H NMR Acquisition Parameters (400 MHz):

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (100 MHz):

-

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096.

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply a polynomial baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak.

-

Identify and label the chemical shifts of all significant peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy.[3][4]

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the sample holder with the prepared salt plate into the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS).[5][6][7]

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small percentage of formic acid or ammonium hydroxide to promote ionization.

-

Ensure the final solution is free of any particulate matter by filtering if necessary.

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Apply a high voltage (typically 2-5 kV) to the ESI needle to generate a fine spray of charged droplets.[1]

-

A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets.[2]

-

As the droplets shrink, the charge density increases, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) for mass-to-charge ratio (m/z) analysis.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Chemical Properties and Stability of Boc-Protected Acetamidopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, stability, and handling of tert-butyloxycarbonyl (Boc)-protected acetamidopyrrolidine. This chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its characteristics essential for its effective use in drug discovery and development.

Chemical and Physical Properties

Boc-protected acetamidopyrrolidine is a stable, solid compound at room temperature. The most commonly available enantiomer is (R)-(+)-1-Boc-3-acetamidopyrrolidine. Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | tert-Butyl (3R)-3-(acetylamino)-1-pyrrolidinecarboxylate | [1] |

| CAS Number | 550371-67-0 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 85-89 °C | [1] |

| Solubility | While specific quantitative data is not widely published, based on the structurally similar (R)-(-)-N-Boc-3-pyrrolidinol, it is expected to have high solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate), moderate solubility in less polar solvents (e.g., toluene), and low solubility in nonpolar hydrocarbon solvents (e.g., hexane).[2] | |

| Storage Temperature | 2-8°C | [1] |

Stability Profile

The stability of Boc-protected acetamidopyrrolidine is primarily dictated by the lability of the Boc protecting group under certain conditions.

pH Stability: The tert-butyloxycarbonyl (Boc) group is known to be stable under neutral and basic conditions.[3] However, it is highly susceptible to cleavage under acidic conditions. The carbamate linkage can be hydrolyzed in the presence of strong acids, and even milder acids can cause deprotection over extended periods.[3] To maintain the integrity of the Boc group, exposure to acidic environments should be minimized.

Thermal Stability: At ambient temperatures, such as 37°C, the Boc group is generally stable, provided the conditions are not acidic.[4] However, at elevated temperatures, the stability of the Boc group can be compromised, particularly in the presence of even weak acids or Lewis acids.[3]

Reagent Compatibility: The Boc group is stable to a wide range of reagents, including many nucleophiles and reducing agents like catalytic hydrogenation (e.g., H₂/Pd/C).[3] It is also generally stable to common oxidizing agents.[3]

Experimental Protocols

Synthesis of (R)-1-Boc-3-acetamidopyrrolidine

A plausible synthetic route to (R)-1-Boc-3-acetamidopyrrolidine starts from the commercially available (R)-1-Boc-3-aminopyrrolidine. The synthesis involves the acetylation of the primary amine.

Materials:

-

(R)-1-Boc-3-aminopyrrolidine

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Caption: A general workflow for the synthesis of Boc-protected acetamidopyrrolidine.

Boc Deprotection

The removal of the Boc group is a common synthetic step to liberate the pyrrolidine amine for further functionalization. This is typically achieved under acidic conditions.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [5]

Materials:

-

Boc-protected acetamidopyrrolidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected acetamidopyrrolidine (1.0 equivalent) in DCM (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (2-10 equivalents) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent and carefully neutralize with a base such as a saturated sodium bicarbonate solution.

Method B: Hydrochloric Acid (HCl) in Dioxane [5]

Materials:

-

Boc-protected acetamidopyrrolidine

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Place the Boc-protected acetamidopyrrolidine in a round-bottom flask.

-

Add a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

The deprotected product may precipitate as the hydrochloride salt.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to induce solidification, followed by filtration.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of Boc-protected acetamidopyrrolidine to ensure its identity, purity, and stereochemical integrity.

| Technique | Purpose | Typical Observations/Parameters |

| ¹H NMR | Structural Confirmation | Presence of a characteristic singlet at ~1.4 ppm for the 9 protons of the tert-butyl group. Signals corresponding to the pyrrolidine ring protons and the acetyl group methyl protons. |

| ¹³C NMR | Structural Confirmation | Resonances for the quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak and characteristic fragmentation patterns, such as the loss of isobutylene (56 Da) or the tert-butyl cation (m/z 57). |

| HPLC | Purity and Enantiomeric Excess | Reversed-Phase: A single major peak indicates high chemical purity. A C18 column with a mobile phase of acetonitrile/water with 0.1% TFA is a common starting point.[6]Chiral: Baseline separation of enantiomers to determine enantiomeric excess. A polysaccharide-based chiral stationary phase with a mobile phase like n-hexane/isopropanol is often used.[7] |

| FT-IR | Functional Group Identification | A strong absorption band in the region of 1680-1720 cm⁻¹ characteristic of the carbamate carbonyl (C=O) stretch. |

General Protocol for HPLC Analysis[6]

Instrumentation:

-

HPLC system with a UV detector.

Reversed-Phase HPLC for Chemical Purity:

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity: [7]

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v, optimize as needed).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: A typical workflow for the analytical characterization of the compound.

References

The Pivotal Role of (S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-acetamidopyrrolidine-1-carboxylate has emerged as a critical chiral building block in medicinal chemistry, playing a central role in the synthesis of a variety of pharmacologically active molecules. Its rigid pyrrolidine scaffold, coupled with the stereospecific placement of the acetamido group, provides a valuable framework for designing potent and selective inhibitors of key biological targets. This technical guide delves into the synthesis, properties, and, most importantly, the application of this versatile intermediate in the development of novel therapeutics, with a particular focus on its role in the creation of Dipeptidyl Peptidase-4 (DPP-4) and Bruton's Tyrosine Kinase (BTK) inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its precursors is essential for its effective utilization in multi-step syntheses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 147081-44-5[1] |

| This compound | C₁₁H₂₀N₂O₃ | 228.29 | Not readily available |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

A common route to the precursor, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, involves the reduction of an azide or a ketone. One established method is the hydrogenation of a corresponding azide precursor.

Materials:

-

(S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

Procedure:

-

To a solution of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate in methanol, add 10% palladium on carbon catalyst.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to afford pure (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.[2][3]

Characterization Data for (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate:

-

¹H NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[2][3]

Experimental Protocol: Acetylation to this compound

The final step involves the acetylation of the amino group.

Materials:

-

(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the chosen solvent and cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.

Role in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[5] The pyrrolidine scaffold of this compound is a key component in a number of potent and selective DPP-4 inhibitors.

DPP-4 Signaling Pathway in Glucose Homeostasis

Caption: DPP-4's role in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Application in DPP-4 Inhibitor Synthesis

The (S)-3-aminopyrrolidine moiety is a common feature in many "gliptin" drugs. The acetamido group can be introduced to modulate the compound's properties or serve as a precursor for further functionalization.

| DPP-4 Inhibitor | IC₅₀ (nM) | Reference |

| Sitagliptin | 4.380 ± 0.319 | [6] |

| Compound 2f (pyrazole derivative) | 1.266 ± 0.264 | [6] |

| Compound 5g (pyrrole derivative) | 23.08 | [3] |

| Compound 46 (dihydropyrimidine-based) | 2 | [7] |

Experimental Protocol: DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.[6][8]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

Sitagliptin (as a positive control)

-

96-well microplate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

In a 96-well microplate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (Sitagliptin).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

Role in the Synthesis of BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[12] Consequently, BTK has emerged as a significant therapeutic target. The chiral pyrrolidine ring of this compound serves as a key structural element in the design of potent and selective BTK inhibitors.

BTK Signaling Pathway

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Application in BTK Inhibitor Synthesis

The (S)-pyrrolidine moiety is incorporated into several BTK inhibitors to provide a specific three-dimensional orientation for optimal binding to the kinase domain. The acetamido group can be a key pharmacophoric feature or a handle for further synthetic modifications.

| BTK Inhibitor | IC₅₀ (nM) | Reference |

| Ibrutinib | 1.5 | [13] |

| Acalabrutinib | 5.1 | [13] |

| Zanubrutinib | 0.5 | [13] |

| Evobrutinib | - | |

| Orelabrutinib | - | [6] |

| Compound 6f (benzofuro[3,2-b]pyridin-2(1H)-one derivative) | 74 | [14] |

| Compound 16b (benzofuro[3,2-b]pyridin-2(1H)-one derivative) | 139 | [14] |

Experimental Protocol: BTK Inhibition Assay

The inhibitory potency of compounds against BTK is often determined using a biochemical kinase assay, such as a radiometric or luminescence-based assay.[10][15]

Materials:

-

Recombinant human BTK enzyme

-

Kinase-specific substrate peptide

-

ATP (radiolabeled [γ-³³P]ATP for radiometric assay)

-

Kinase reaction buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well or 384-well plates

-

Scintillation counter (for radiometric assay) or plate reader capable of luminescence detection

Procedure (Luminescence-based):

-

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

In a multi-well plate, add the BTK enzyme, the substrate/ATP mixture, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced using a reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition (decrease in luminescence) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Conclusion

This compound is a cornerstone chiral building block in the synthesis of high-value pharmaceutical agents. Its stereochemically defined structure provides a rigid scaffold that is instrumental in achieving the desired potency and selectivity for important drug targets like DPP-4 and BTK. The synthetic protocols and assay methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this key intermediate in their quest for novel and improved therapeutics. The continued exploration of derivatives based on this versatile scaffold holds significant promise for the future of medicinal chemistry.

References

- 1. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 [chemicalbook.com]

- 4. promega.com [promega.com]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anti-tumor activity of BTK inhibitor Orelabrutinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Starting Materials for Novel Enzyme Inhibitor Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. The choice of a starting material is a critical decision that profoundly influences the entire discovery and development cascade, from initial hit identification to lead optimization and ultimately, the clinical success of a therapeutic agent. This technical guide provides a comprehensive overview of the primary strategies for selecting and utilizing starting materials in the synthesis of novel enzyme inhibitors, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this complex endeavor.

Key Strategies for Sourcing Starting Materials

The identification of a promising starting point for an enzyme inhibitor campaign can be approached from several distinct, yet often complementary, directions. The selection of a particular strategy depends on various factors, including the nature of the enzyme target, the availability of structural information, and the desired novelty of the chemical matter.

Natural Products: Nature's Blueprint for Bioactivity

Natural products have historically been a rich source of enzyme inhibitors and continue to provide inspiration and starting scaffolds for drug discovery.[1] Their inherent structural diversity and "drug-likeness," having evolved to interact with biological macromolecules, make them highly attractive starting points.[2]

Key Advantages:

-

High Structural Diversity: Natural products encompass a vast array of chemical scaffolds, many of which are not represented in synthetic libraries.[2]

-

Inherent Bioactivity: Many natural products are already potent enzyme inhibitors.

-

"Privileged Scaffolds": Certain natural product-derived scaffolds have been shown to bind to multiple biological targets, offering a head start in the design of new inhibitors.[2]

Examples of Natural Product-Derived Enzyme Inhibitors:

| Natural Product | Enzyme Target | IC50 | Source Organism |

| Embelin | α-Glucosidase | 4.2 µM | Embelia ribes |

| Triterpene Acids | α-Glucosidase | 9.9–56.8 µM | Boswellia elongata resin[3] |

| Pimarane Diterpenes | PTP1B | Potent inhibitors | Orthosiphon stamineus[3] |

Fragment-Based Drug Discovery (FBDD): Building Potency from the Ground Up

Fragment-based drug discovery (FBDD) is a powerful approach that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target enzyme.[4] These initial hits are then optimized and "grown" or linked together to generate more potent, lead-like molecules.[5][6] FBDD allows for a more efficient exploration of chemical space with smaller libraries compared to traditional high-throughput screening (HTS).

Key Characteristics of Fragments (The "Rule of Three"):

-

Molecular weight < 300 Da

-

cLogP ≤ 3

-

Number of hydrogen bond donors ≤ 3

-

Number of hydrogen bond acceptors ≤ 3

FBDD Workflow:

References

- 1. scispace.com [scispace.com]

- 2. dna encoded library chemical libraries & drug discovery [vipergen.com]

- 3. Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold [mdpi.com]

- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

A Technical Guide to the Chiral Purity Determination of (S)-3-Acetamidopyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as (S)-3-acetamidopyrrolidine and its derivatives, which are pivotal building blocks in modern drug discovery, the precise determination of enantiomeric purity is a mandatory requirement throughout the development and manufacturing process. This technical guide provides an in-depth overview of the core analytical techniques employed for the chiral purity determination of this important class of compounds.

Introduction to Chiral Purity Analysis

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profound differences in biological systems, including pharmacology, toxicology, and pharmacokinetics. Consequently, regulatory agencies worldwide mandate the development of stereoselective analytical methods to quantify the enantiomeric purity of chiral drug substances. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is the most widely employed technique for the enantiomeric separation of pharmaceutical compounds due to its robustness, versatility, and broad applicability.[1] The separation can be achieved through two primary strategies: direct and indirect separation.

Direct Chiral HPLC

Direct methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly successful for the separation of a wide range of chiral compounds, including N-protected pyrrolidine derivatives.[1]

This protocol is adapted from established methods for similar N-Boc protected pyrrolidinol compounds and serves as a starting point for method development for (S)-3-acetamidopyrrolidine derivatives.[1]

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

The following table summarizes hypothetical quantitative data for the chiral separation of a Boc-protected 3-acetamidopyrrolidine derivative based on typical performance for similar compounds.

| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| (S)-enantiomer | 8.5 | 99.5 | 2.5 |

| (R)-enantiomer | 10.2 | 0.5 |

Indirect Chiral HPLC

Indirect methods involve the derivatization of the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral HPLC column.

This protocol is based on a method for the analysis of 3-aminopyrrolidine hydrochloride.

-

Derivatization:

-

Dissolve 3-acetamidopyrrolidine hydrochloride in methanol.

-

Add triethylamine and Boc-anhydride. The molar ratio of 3-acetamidopyrrolidine hydrochloride:methanol:triethylamine:Boc-anhydride should be optimized, with a suggested starting point of 1:4:3:1.2.

-

React for 8 hours at room temperature.

-

Evaporate the solvent to obtain the Boc-derivatized product.

-

-

HPLC Analysis:

-

Instrumentation: HPLC system with a UV detector.

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of water (with a pH modifier like potassium dihydrogen phosphate, pH 2-3) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 0.8-1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dilute the derivatized product with the mobile phase to a concentration of 0.4-0.6 mg/mL.

-

Gas Chromatography (GC) for Chiral Analysis

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable chiral compounds. For non-volatile compounds like 3-acetamidopyrrolidine, derivatization is necessary to increase their volatility.

Experimental Protocol: Chiral GC-MS of Derivatized 3-Acetamidopyrrolidine (Illustrative)

This protocol is adapted from methods for the chiral analysis of proline and other secondary amino acids.[2][3]

-

Derivatization (Two-Step):

-

Esterification: React the sample with an esterifying agent (e.g., 3 N methanolic HCl) at 100 °C for 30 minutes to convert any carboxylic acid functionalities (if present in derivatives) to their methyl esters. Dry the sample after the reaction.

-

Acylation: Dissolve the residue in a suitable solvent (e.g., methylene chloride) and add an acylating agent (e.g., trifluoroacetic anhydride or acetic anhydride). Heat at 60 °C for 10-15 minutes to derivatize the amino and hydroxyl groups.

-

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., Chirasil-L-Val or a trifluoroacetyl derivatized cyclodextrin column).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200-230 °C) at a controlled rate (e.g., 2-5 °C/min).

-

Injector Temperature: 250 °C.

-

Detector (MS) Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

The following table presents hypothetical quantitative data for the chiral GC-MS analysis of a derivatized 3-acetamidopyrrolidine.

| Enantiomer | Retention Time (min) | Relative Abundance (%) |

| (S)-enantiomer | 15.2 | 99.7 |

| (R)-enantiomer | 15.8 | 0.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

NMR spectroscopy, in the presence of a chiral auxiliary, can be used to determine the enantiomeric excess of a chiral compound. This is achieved by creating a diastereomeric environment where the corresponding nuclei of the two enantiomers become chemically non-equivalent and resonate at different frequencies.

Use of Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in the splitting of NMR signals, and the enantiomeric excess can be determined by integrating the signals of the two diastereomeric complexes.[4][5][6][7][8]

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve a known amount of the (S)-3-acetamidopyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).

-

Add an equimolar amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or a tetraaza macrocyclic chiral solvating agent).

-

Acquire the ¹H NMR spectrum.

-

-

Data Analysis: Identify a well-resolved proton signal that shows splitting due to the presence of the two diastereomeric complexes. Integrate the two signals to determine their relative ratio, which corresponds to the enantiomeric ratio.

Use of Chiral Derivatizing Agents (CDAs)

Similar to the indirect HPLC method, chiral derivatizing agents can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR spectra.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the chiral purity determination of (S)-3-acetamidopyrrolidine derivatives using the described techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]

The Acetamido Group in Pyrrolidine Scaffolds: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle, forming the core scaffold of numerous pharmacologically active agents.[1][2] Its non-planar, three-dimensional structure allows for extensive exploration of chemical space, making it a cornerstone in modern medicinal chemistry.[3][4] When functionalized with an acetamido group, the resulting scaffold gains significant versatility, influencing the molecule's physicochemical properties, target binding interactions, and overall biological activity. This technical guide provides an in-depth analysis of the biological importance of the acetamido group in pyrrolidine-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in drug discovery and development.

The Multifaceted Role of the Acetamido Group

The acetamido moiety (-NHCOCH₃) is far more than a simple linker. Its presence on a pyrrolidine scaffold imparts several critical features that medicinal chemists leverage to fine-tune molecular properties for therapeutic applications.

-

Hydrogen Bonding and Target Interaction: The acetamido group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This dual capacity allows it to form strong and specific interactions with amino acid residues in the binding pockets of biological targets like enzymes and receptors, which is often a critical determinant of potency and selectivity.

-

Modulation of Physicochemical Properties: The acetamido group can influence key pharmacokinetic properties. It can enhance aqueous solubility and modulate lipophilicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The acetamide linkage also provides a degree of conformational flexibility, which can be optimized to achieve a desired molecular shape for optimal target engagement.[5]

-

Stereochemical Influence: The stereochemistry of the pyrrolidine ring is a major determinant of biological activity.[3][4] The spatial orientation of the acetamido group, dictated by its attachment point and the ring's conformation, can lead to significant differences in the biological profiles of stereoisomers due to differential binding to enantioselective proteins.[3]

-

A Scaffold for Diversification: The acetamido group serves as a versatile chemical handle. It can be readily synthesized and modified, allowing for the creation of large compound libraries for structure-activity relationship (SAR) studies.[6]

Therapeutic Applications & Structure-Activity Relationships

The acetamido-pyrrolidine scaffold is a recurring motif in compounds developed for a wide range of diseases.

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione featuring an acetamide fragment have shown significant potential as anticonvulsant agents. SAR studies have revealed that the acetamide moiety can extend and enhance anticonvulsant activity.[3] For instance, in one study, the derivative 69k , which incorporates a phenylpiperazine attached to an acetamide fragment, was found to be more effective than the established drug valproic acid (VPA) in certain preclinical models.[3] The well-known antiepileptic drug Levetiracetam is a classic example of a pyrrolidone acetamide, where the carboxamide moiety is essential for its affinity to its specific binding site in the brain.[7]

Enzyme Inhibition

The acetamido-pyrrolidine framework is a potent scaffold for designing enzyme inhibitors for various therapeutic targets.

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: NAAA is a key enzyme in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8] Pyrrolidine amide derivatives have been developed as NAAA inhibitors. SAR studies show that small, lipophilic substituents on the terminal phenyl group of the amide chain are preferred for optimal potency.[8]

-

α-Glucosidase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes.[3] The introduction of an acetamido group has been explored in the synthesis of these iminosugars, leading to potent α-glucosidase inhibitors, which are of interest for treating diabetes and cancer.[3]

-

Carbonic Anhydrase Inhibitors: While studying acetazolamide-based inhibitors against Neisseria gonorrhoeae, researchers found that replacing the acetamide's methyl group with polar pendants like pyrrolidine abolished antimicrobial activity, highlighting the delicate balance of properties conferred by the acetamido group for cell permeability and target engagement.[9]

Larvicidal and Antibacterial Activity

Certain pyrrolidinedione derivatives containing an acetamido group have demonstrated notable larvicidal activity.[1][2] For example, compound 50a showed activity against the mosquito species Culex quinquefasciatus comparable to the reference standard, permethrin.[1][2] Additionally, various acetamide derivatives incorporating a pyrrolidine ring have been synthesized and evaluated for antibacterial properties, with some showing promising activity against both Gram-positive and Gram-negative bacteria.[10]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies, illustrating the impact of the acetamido-pyrrolidine scaffold on biological activity.

Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione-acetamides

| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | 6 Hz Seizure Test ED₅₀ (mg/kg) | Reference |

|---|

| 69k | 80.38 | 108.80 |[3] |

Table 2: Enzyme Inhibitory Activity of Pyrrolidine Amide Derivatives

| Compound Class | Target Enzyme | Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Pyrrolidine Amides (e.g., 4g ) | NAAA | Low micromolar | [8] |

| Acetazolamide Analog (1 ) | NgCA (CO₂ Hydration) | Kᵢ = 74.1 nM | [9] |

| 1,2,4-Oxadiazole Pyrrolidines | DNA Gyrase (E. coli) | 120 - 270 nM |[1] |

Table 3: Larvicidal Activity of Pyrrolidinedione Derivatives

| Compound | Target Species | Activity (LD₅₀, µg/mL) | Reference |

|---|---|---|---|

| 50a (Acetamide derivative) | Culex quinquefasciatus | 26.06 | [1][2] |

| Permethrin (Reference) | Culex quinquefasciatus | 26.14 |[1][2] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the evaluation of acetamido-pyrrolidine derivatives.

General Synthesis of N-Aryl-2-(pyrrolidin-1-yl)acetamide Derivatives

This protocol is adapted from microwave-assisted synthesis methods for generating acetamide derivatives.[10]

-

Reactant Preparation: In a suitable reaction vessel, combine the α-chloroacetamide intermediate (1.0 equiv) with the desired substituted aniline (1.0 equiv).

-

Solvent and Catalyst: Add dry acetonitrile as the solvent, followed by a catalytic amount of triethylamine (1.0 equiv).

-

Reaction Conditions: Heat the mixture to 70°C. For microwave-assisted synthesis, irradiate the mixture in a dedicated microwave reactor, which can significantly reduce reaction times from hours to minutes.

-

Monitoring: Track the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Treat the resulting residue with a non-polar solvent like ether to induce crystallization. The crude product can then be purified by recrystallization or flash column chromatography.

In Vivo Analgesic Activity: Hot-Plate Test

This protocol is a standard method for assessing central analgesic activity.[11]

-

Animal Acclimatization: Use mice, allowing them to acclimate to the laboratory environment before testing.

-

Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency time for a nociceptive response (e.g., licking paws or jumping). A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) at a specified dose (e.g., 30-100 mg/kg). A control group receives the vehicle, and a positive control group receives a known analgesic like morphine.

-

Post-Treatment Measurement: At set time intervals after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the reaction latency.

-

Data Analysis: A significant increase in reaction latency compared to the control group indicates central analgesic activity.

Antibacterial Susceptibility: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz DOT language to illustrate key pathways and processes.

Caption: General workflow for the synthesis of acetamido-pyrrolidine scaffolds.

Caption: Logical flow of competitive enzyme inhibition by an acetamido-pyrrolidine compound.

Caption: Experimental workflow for anticancer evaluation of novel compounds.

Conclusion

The incorporation of an acetamido group into a pyrrolidine scaffold creates a molecular framework of significant biological and therapeutic relevance. This combination allows for precise modulation of a compound's interaction with biological targets through hydrogen bonding, influences its pharmacokinetic profile, and provides a versatile platform for further chemical modification. As demonstrated across diverse fields such as neurotherapeutics, enzyme inhibition, and anti-infective research, the acetamido-pyrrolidine motif is a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its structure-activity relationships, supported by robust experimental evaluation, will continue to drive the development of novel and effective drug candidates for a multitude of human diseases.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Unlocking Molecular Shape: A Technical Guide to the Conformational Analysis of N-Boc-3-acetamidopyrrolidine

For Immediate Release

A deep dive into the structural nuances of a valuable building block for drug discovery, this technical guide offers researchers, scientists, and drug development professionals a framework for understanding and analyzing the conformational landscape of N-Boc-3-acetamidopyrrolidine. While specific experimental data for this compound remains limited in published literature, this paper outlines the foundational principles and detailed protocols necessary to elucidate its three-dimensional structure, a critical factor in modern medicinal chemistry.

The pyrrolidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceutical agents.[1] Its non-planar, flexible nature allows it to adopt various conformations, significantly influencing how a molecule interacts with its biological target. The precise three-dimensional arrangement of substituents on this ring is therefore of paramount importance for rational drug design. This guide focuses on N-Boc-3-acetamidopyrrolidine, a chiral building block whose conformational preferences are dictated by the interplay of its constituent parts: the bulky N-Boc protecting group, the hydrogen-bond-capable acetamido side chain, and the inherent dynamics of the five-membered ring.

The Dynamic Pyrrolidine Ring: Understanding Conformational Equilibria

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations to relieve torsional strain. The two most common, low-energy conformations are the "envelope" (or Cγ-exo/Cγ-endo) and "twist" forms. For 3-substituted pyrrolidines, the equilibrium between two primary envelope conformations, where the C3 atom is either above (endo) or below (exo) the plane defined by the other four atoms, is of key interest. The position of this equilibrium is highly sensitive to the nature and stereochemistry of the substituents on the ring.

The N-Boc group introduces significant steric bulk and can influence the ring pucker. Furthermore, the acetamido group at the C3 position can engage in intramolecular hydrogen bonding, potentially stabilizing one conformation over another. The exact conformational landscape is a delicate balance of these steric and electronic effects.

References

Navigating the Procurement of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the acquisition of specific, high-purity chemical entities is a critical starting point for innovation. This technical guide addresses the commercial availability and procurement of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate, a chiral pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery.

While direct, off-the-shelf commercial availability of this compound (CAS No. 1020663-82-7) is limited, this compound can be readily obtained through custom synthesis from specialized chemical suppliers. This guide provides an overview of potential suppliers, a representative synthesis protocol, expected analytical data, and logical workflows for procurement and supplier selection.

Commercial Availability and Supplier Landscape

Our investigation indicates that this compound is not a stock item for most major chemical vendors. However, numerous companies specializing in custom synthesis and building blocks for pharmaceutical research are well-equipped to synthesize this molecule on demand. Researchers can approach contract research organizations (CROs) and specialized chemical manufacturers to request quotes for custom synthesis.

Potential Custom Synthesis Providers:

Identifying a suitable supplier for a non-stock chemical requires careful consideration of several factors including synthesis capabilities, quality control processes, and production scale. The following types of suppliers are likely candidates for the custom synthesis of this compound:

-

Global Chemical Suppliers with Custom Synthesis Arms: Large suppliers often have dedicated custom synthesis divisions that can handle a wide range of chemical requests.

-

Specialized Building Block Providers: Companies that focus on providing novel and diverse chemical scaffolds for drug discovery are excellent candidates.

-

Contract Research Organizations (CROs): Many CROs offer chemical synthesis services as part of their broader research and development support.

Expected Technical Data

When procuring a custom-synthesized compound, a comprehensive technical data package is essential to ensure quality and purity. Researchers should expect to receive a Certificate of Analysis (CoA) detailing the following specifications. The table below presents hypothetical yet realistic data for this compound.

| Property | Specification | Method |

| Chemical Identity | ||

| IUPAC Name | This compound | - |

| CAS Number | 1020663-82-7 | - |

| Molecular Formula | C₁₁H₂₀N₂O₃ | - |

| Molecular Weight | 228.29 g/mol | - |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual |

| Melting Point | 95-105 °C | Melting Point |

| Solubility | Soluble in Methanol, Chloroform | Visual |

| Purity | ||

| Purity (by HPLC) | ≥98.0% | HPLC |

| Chiral Purity (ee) | ≥99.0% | Chiral HPLC |

| Analytical Data | ||

| ¹H NMR | Conforms to structure | NMR |

| Mass Spectrum (ESI-MS) | [M+H]⁺ = 229.15 | Mass Spec |

| Storage and Handling | ||

| Recommended Storage | 2-8 °C, protect from moisture | - |

Representative Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of the corresponding amine precursor, (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate. The following is a representative experimental protocol based on standard organic chemistry methodologies.

Reaction Scheme:

Methodology:

-

Dissolution: Dissolve (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC.

Procurement and Supplier Selection Workflow

For researchers new to the custom synthesis process, the following workflows provide a structured approach to procuring the compound and selecting a suitable supplier.

Navigating the Pyrrolidine Scaffold: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance. However, the diverse functionalities and potential bioactivities of substituted pyrrolidine compounds necessitate a thorough understanding of their safety profiles and the implementation of rigorous handling protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this important class of molecules, including quantitative toxicity data, detailed experimental protocols for safety assessment, and visualizations of relevant biological pathways.

General Safety and Hazard Profile

Substituted pyrrolidine compounds can exhibit a wide range of toxicological properties depending on the nature and position of their substituents. The parent compound, pyrrolidine, is a flammable, corrosive, and toxic substance, and its derivatives may share some of these hazardous properties.

General Hazards:

-

Corrosivity: Many pyrrolidine derivatives are alkaline and can cause severe skin and eye burns upon contact.

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Acute exposure can lead to irritation of the respiratory and digestive tracts, while some derivatives may have effects on the central nervous system.

-

Flammability: Low molecular weight pyrrolidines are often flammable liquids with low flash points.

-

Reactivity: Can react vigorously with strong oxidizing agents and acids.

It is imperative to consult the Safety Data Sheet (SDS) for each specific substituted pyrrolidine compound to understand its unique hazard profile. In the absence of specific data, it is prudent to treat novel derivatives with a high degree of caution.

Quantitative Toxicity Data

The following tables summarize available quantitative toxicity data for pyrrolidine and a selection of its substituted derivatives. This data is crucial for risk assessment and for planning appropriate safety measures in the laboratory.

Table 1: Acute Toxicity Data (LD50/LC50) for Selected Pyrrolidine Compounds

| Compound | CAS Number | Test | Route | Species | Dose | Reference(s) |

| Pyrrolidine | 123-75-1 | LD50 | Oral | Rat | 300 mg/kg | |

| LD50 | Oral | Mouse | 450 mg/kg | |||

| LC50 | Inhalation | Mouse | 1300 mg/m³ (2 hr) | |||

| LC50 | In |

Methodological & Application

Synthetic Routes for the Preparation of Chiral 3-Aminopyrrolidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-aminopyrrolidine derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into the architecture of a wide array of therapeutic agents. Their presence is notable in compounds targeting a range of diseases, including cancer, infectious diseases, and neurological disorders. The stereochemistry of the 3-amino group is often critical for biological activity, making the development of efficient and highly stereoselective synthetic routes a significant focus of chemical research. These compounds serve as versatile chiral building blocks in drug discovery and development, underscoring the demand for robust and scalable synthetic methodologies.[1][2] This document provides a detailed overview of several prominent synthetic strategies for preparing chiral 3-aminopyrrolidine derivatives, complete with comparative data and experimental protocols.

Comparison of Key Synthetic Methods

The selection of an appropriate synthetic route for a chiral 3-aminopyrrolidine derivative depends on factors such as the desired stereoisomer, substitution pattern, scalability, and the availability of starting materials. The following table summarizes quantitative data for several distinct and widely employed methods.

| Method | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Advantages |

| From trans-4-hydroxy-L-proline | trans-4-hydroxy-L-proline | Decarboxylation, N-protection, Sulfonylation, Azidation (with inversion), Reduction | High | High (from chiral pool) | Readily available and inexpensive starting material, well-established and scalable route.[3] |

| Chemo-enzymatic Resolution | N-protected D,L-asparagine esters | Enantioselective enzymatic hydrolysis, Cyclization, Deprotection, Reduction | >40% | >95% ee | High enantioselectivity, utilizes green chemistry principles.[4] |

| 1,3-Dipolar Cycloaddition | Imino esters and (Z)-nitroalkenes | [3+2] cycloaddition catalyzed by a chiral metal complex | 76-95% | Up to 99% ee | High efficiency and stereocontrol, provides access to highly functionalized pyrrolidines.[2][5] |

| Asymmetric Conjugate Addition | α,β-Unsaturated esters and chiral lithium amides | Conjugate addition, Cyclization, Reduction | Moderate | High | Versatile methodology for stereodivergent synthesis. |

| Enantioselective Ketone Reduction | β-Keto ester | Asymmetric reduction of a β-keto ester, Hydroxyl activation, Azide displacement, Cyclization, Reduction | Moderate | High | Provides access to stereoisomerically preferred derivatives.[6] |

Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the key synthetic routes described in this document.